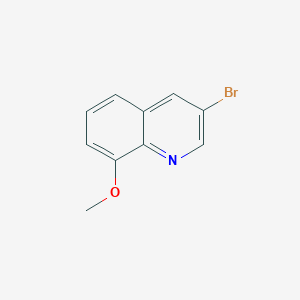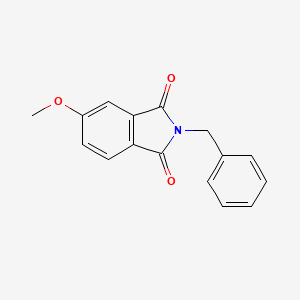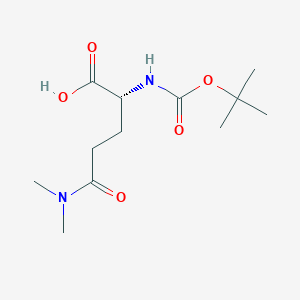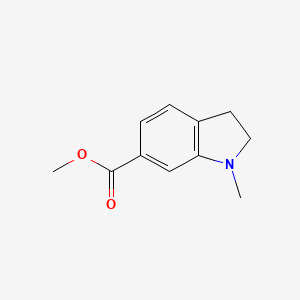
1-(3-アミノフェニル)-3-エチル-1-メチル尿素
説明
1-(3-Aminophenyl)-3-ethyl-1-methylurea is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminophenyl)-3-ethyl-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminophenyl)-3-ethyl-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
金属イオンに対するケモセンサの開発
この化合物は、特に水試料中のCu^2+イオンの検出のためのケモセンサの合成に用いられてきました。これらのケモセンサは、Cu^2+との錯体形成により、淡黄色から褐色への色の変化を示し、肉眼で観察することができます。 この用途は、環境モニタリングと水質評価において重要です .
蛍光センシング技術
この化合物を蛍光センシングシステムに組み込むことで、高い選択性と感度を実現できます。Cu^2+などの特定の金属イオンに対する「ターンオン」認識機能は、特に注目すべきで、検出限界が低いです。 この用途は、生態学的研究と自然調査の両方にとって重要です .
分析科学
この化合物の分析科学における役割は、UV-Vis分光法における使用によって強調されています。 特定の波長での吸収の明らかな選択性と増強は、さまざまな試料中の金属イオンの分析のための貴重なツールとなります .
計算化学
この化合物を含む密度汎関数理論(DFT)計算により、ケモセンサと金属イオン間の相互作用についての洞察が得られました。 この用途は、化合物のセンシング能力に寄与する電子構造と構造特性を理解するために不可欠です .
生体標識とタンパク質操作
「1-(3-アミノフェニル)-3-エチル-1-メチル尿素」とは直接関係ありませんが、類似の化合物が生体標識とタンパク質操作に使用されてきました。 これは、特に新規な生化学的ツールの開発において、議論されている化合物の生化学における潜在的な用途を示唆しています .
治療開発
類似の化合物のタンパク質や酵素との相互作用は、「1-(3-アミノフェニル)-3-エチル-1-メチル尿素」が治療開発に可能性を秘めていることを示唆しています。 その構造特性は、新しい薬剤や治療方法の開発に利用できます .
作用機序
Target of Action
The primary target of 1-(3-Aminophenyl)-3-ethyl-1-methylurea is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion.
Mode of Action
It is believed to interact with its target, the proto-oncogene tyrosine-protein kinase src, leading to changes in the enzyme’s activity . This interaction could potentially alter the signaling pathways regulated by this enzyme, affecting cellular processes.
Biochemical Pathways
These pathways play key roles in various cellular processes, including cell growth and division, survival, migration, and angiogenesis .
Result of Action
This could potentially lead to changes in cell growth, division, survival, migration, and angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminophenyl)-3-ethyl-1-methylurea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
生化学分析
Biochemical Properties
1-(3-Aminophenyl)-3-ethyl-1-methylurea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine . The nature of these interactions involves the inhibition of enzyme activity, which can affect neurotransmission processes. Additionally, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminophenyl)-3-ethyl-1-methylurea involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(3-Aminophenyl)-3-ethyl-1-methylurea binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Long-term exposure to 1-(3-Aminophenyl)-3-ethyl-1-methylurea can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
1-(3-Aminophenyl)-3-ethyl-1-methylurea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Additionally, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can affect metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-(3-Aminophenyl)-3-ethyl-1-methylurea within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These transport and distribution processes are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3-Aminophenyl)-3-ethyl-1-methylurea is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may localize to the nucleus, where it can influence gene expression and other nuclear processes. Alternatively, it may be directed to the cytoplasm or other organelles, affecting various cellular functions and biochemical pathways.
特性
IUPAC Name |
1-(3-aminophenyl)-3-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCKTSRUKBNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




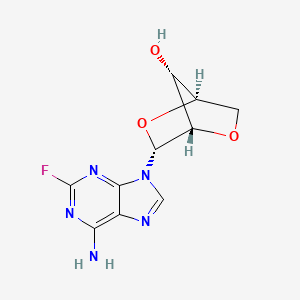
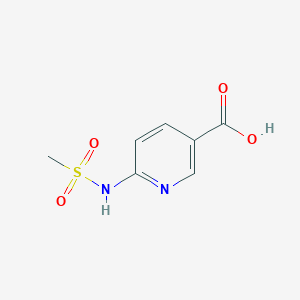
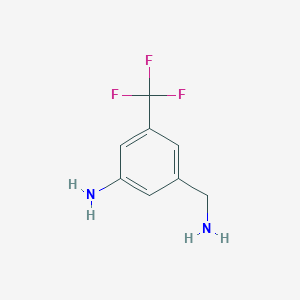
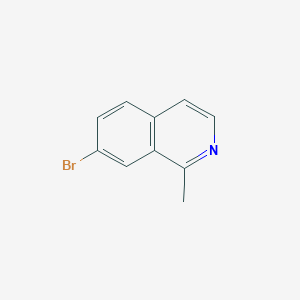
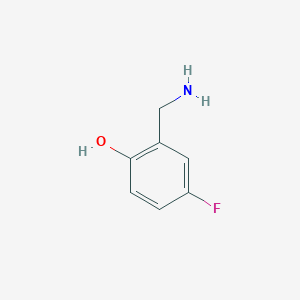
![1-[2-(3-aminopropoxy)ethoxy]-2-methoxyethane](/img/structure/B1373897.png)
